molecular formula C14H10Cl4O2 B12525042 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- CAS No. 671808-87-0

1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)-

Cat. No.: B12525042
CAS No.: 671808-87-0
M. Wt: 352.0 g/mol
InChI Key: GMOAFUYDLNHTAZ-KBPBESRZSA-N
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Chemical Reactions Analysis

1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- can be compared with similar compounds such as:

    1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2R)-: The (1R,2R)-stereoisomer of the compound.

    1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2S)-: The (1R,2S)-stereoisomer of the compound.

    1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2R)-: The (1S,2R)-stereoisomer of the compound.

The uniqueness of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

671808-87-0

Molecular Formula

C14H10Cl4O2

Molecular Weight

352.0 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2,4-dichlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C14H10Cl4O2/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,13-14,19-20H/t13-,14-/m0/s1

InChI Key

GMOAFUYDLNHTAZ-KBPBESRZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@H](C2=C(C=C(C=C2)Cl)Cl)O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(C2=C(C=C(C=C2)Cl)Cl)O)O

Origin of Product

United States

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